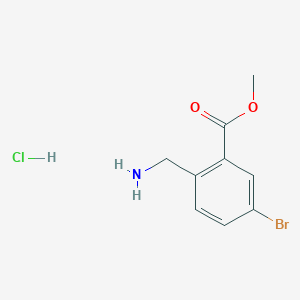

Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride

Description

BenchChem offers high-quality Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(aminomethyl)-5-bromobenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2.ClH/c1-13-9(12)8-4-7(10)3-2-6(8)5-11;/h2-4H,5,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTVUTQEKMXMIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its structure, featuring a reactive primary amine, a methyl ester, and a bromine atom on the benzene ring, offers multiple points for chemical modification, making it a valuable scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, and insights into its reactivity, stability, and potential applications. The information presented herein is intended to support researchers in the effective utilization of this compound in their scientific endeavors.

Chemical and Physical Properties

Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride is typically supplied as a solid with a purity of 95% or greater.[1][2][3] The hydrochloride salt form enhances its stability and handling properties.

Structure and Nomenclature

-

IUPAC Name: methyl 2-(aminomethyl)-5-bromobenzoate;hydrochloride[4]

-

Molecular Formula: C₉H₁₁BrClNO₂[4]

-

Molecular Weight: 280.55 g/mol [4]

-

Canonical SMILES: COC(=O)C1=CC(Br)=CC=C1CN.Cl[4]

-

InChI Key: TUTVUTQEKMXMIK-UHFFFAOYSA-N[4]

Physicochemical Data

| Property | Value/Information | Source(s) |

| Physical State | Solid. | [4] |

| Appearance | White powder. | [6] |

| Purity | ≥95% | [1][2][3] |

| Melting Point | Not reported. | |

| Solubility | Expected to be soluble in water and polar organic solvents such as methanol and ethanol due to its hydrochloride salt form. Solubility is likely limited in non-polar solvents.[7] General solubility of similar compounds is found in DMSO, DMF, and methanol.[8] | Inferred |

| Storage | Should be stored in a cool, dry place.[2] Long-term storage in a sealed container is recommended.[6] | Inferred |

Synthesis and Purification

A detailed, peer-reviewed synthesis protocol for Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride is not currently available. However, a plausible synthetic route can be proposed based on established organic chemistry transformations and analogous preparations. A likely precursor for this synthesis is Methyl 2-amino-5-bromobenzoate.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the commercially available Methyl 2-cyano-5-bromobenzoate:

-

Reduction of the Nitrile: The cyano group can be reduced to a primary amine using a suitable reducing agent.

-

Formation of the Hydrochloride Salt: The resulting free amine can then be treated with hydrochloric acid to yield the target hydrochloride salt.

Caption: Proposed synthesis of Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride.

Experimental Protocol (Hypothetical)

Step 1: Reduction of Methyl 2-cyano-5-bromobenzoate

-

In a high-pressure reaction vessel, dissolve Methyl 2-cyano-5-bromobenzoate in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude Methyl 2-(aminomethyl)-5-bromobenzoate.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the crude Methyl 2-(aminomethyl)-5-bromobenzoate in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in the same solvent (or gaseous HCl) with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride.

Purification

If necessary, the final product can be purified by recrystallization from a suitable solvent system, such as a mixture of methanol and diethyl ether. The purity of the compound should be assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic methods.

Spectroscopic Characterization (Predicted)

As experimental spectra for Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride are not widely published, the following are predicted key features based on its structure and the known spectra of analogous compounds.

¹H NMR Spectroscopy

-

Aromatic Protons: Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The substitution pattern will lead to distinct splitting patterns.

-

Methyl Ester Protons: A singlet around δ 3.8-4.0 ppm corresponding to the -OCH₃ group.

-

Aminomethyl Protons: A singlet or a broad singlet for the -CH₂-NH₂ protons, likely deshielded by the adjacent aromatic ring and the ammonium group, appearing around δ 4.0-4.5 ppm.

-

Amine Protons: A broad singlet for the -NH₃⁺ protons, the chemical shift of which will be concentration and solvent dependent.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A signal in the downfield region (δ 165-175 ppm) for the ester carbonyl carbon.

-

Aromatic Carbons: Several signals in the aromatic region (δ 120-140 ppm). The carbon bearing the bromine atom will be shifted to a higher field.

-

Methyl Ester Carbon: A signal around δ 50-55 ppm for the -OCH₃ carbon.

-

Aminomethyl Carbon: A signal for the -CH₂- carbon adjacent to the nitrogen.

Infrared (IR) Spectroscopy

-

N-H Stretching: A broad band in the region of 3000-3300 cm⁻¹ corresponding to the stretching vibrations of the ammonium group (-NH₃⁺).

-

C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.

-

C-N Stretching: A band in the region of 1000-1200 cm⁻¹.

-

C-Br Stretching: A band in the lower frequency region of the spectrum.

Mass Spectrometry

-

Molecular Ion Peak: The mass spectrum of the free base (C₉H₁₀BrNO₂) would show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of the presence of a bromine atom.

Reactivity and Stability

The reactivity of Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride is dictated by its functional groups.

Caption: Key reactive sites and potential transformations of the molecule.

Amine Functionality

The primary amine, present as a hydrochloride salt, is a key reactive site. Treatment with a base will liberate the free amine, which can then undergo a variety of reactions, including:

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Ester Functionality

The methyl ester group can be hydrolyzed under acidic or basic conditions (saponification) to yield the corresponding carboxylic acid. This provides a handle for further modifications, such as amide bond formation.

Aryl Bromide

The bromine atom on the aromatic ring is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation through various transition-metal-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

-

Heck Coupling: Reaction with alkenes.

Stability

As a hydrochloride salt, the compound is expected to be relatively stable under normal storage conditions.[2] Benzylamines, in general, are stable but can be sensitive to air and light over time.[9] The free base form may be susceptible to oxidation.

Applications in Drug Discovery and Development

While specific applications of Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride are not extensively documented in the literature, its structural motifs are present in many biologically active molecules. Its utility can be inferred from the applications of its close analogs.

The related compound, Methyl 2-amino-5-bromobenzoate, is used in the synthesis of inhibitors of the PqsD enzyme in Pseudomonas aeruginosa and as a precursor for FabH inhibitors.[10] This suggests that Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride could be a valuable building block for developing novel antibacterial agents.

Furthermore, the general class of aminomethyl benzoic acid esters are important intermediates in the synthesis of a wide range of pharmaceuticals.[11][12] The ability to functionalize the amine, ester, and aryl bromide moieties makes this compound a versatile scaffold for generating libraries of compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

Hazard Identification

Based on supplier information, Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride is classified with the following hazards:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear respiratory protection.

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Conclusion

Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride is a promising chemical intermediate for the synthesis of novel compounds in the pharmaceutical and life sciences sectors. While detailed experimental data for this specific molecule is limited in the public domain, this guide provides a comprehensive overview of its known properties and a scientifically grounded prediction of its chemical behavior. By understanding its structure, potential reactivity, and handling requirements, researchers can effectively and safely incorporate this versatile building block into their synthetic strategies to explore new chemical spaces and develop innovative molecular entities.

References

- Sigma-Aldrich.

-

Abacipharm. Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride. Available from: [Link].

-

Synthonix. Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride. Available from: [Link].

- Google Patents. US7265238B2 - Process for preparing methyl 4-(aminomethyl)benzoate.

- Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.

- Pearson+. Write the structure of benzylamine hydrochloride in two different... (2023-11-22).

-

PubMed Central (PMC). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Available from: [Link].

Sources

- 1. 1638487-45-2|Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride|BLD Pharm [bldpharm.com]

- 2. 1638487-45-2 Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride AKSci 5267EA [aksci.com]

- 3. Synthonix, Inc > 1638487-45-2 | Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride [synthonix.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. Methyl 2-(aMinoMethyl)-5-broMobenzoate hydrochloride, CasNo.1638487-45-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 7. Write the structure of benzylamine hydrochloride in two different... | Study Prep in Pearson+ [pearson.com]

- 8. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Methyl 2-bromobenzoate | C8H7BrO2 | CID 11894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. US7265238B2 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]

- 12. US7265238B2 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]

A Guide to the Definitive Structure Elucidation of Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride

Preamble: The Imperative of Unambiguous Structural Verification

In the landscape of drug discovery and development, the absolute structural identity of a molecule is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate extensive biological screening, pharmacokinetic studies, and toxicological assessments, leading to significant financial and temporal losses. Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride is a key building block in the synthesis of various pharmaceutical agents. Its precise atomic arrangement—the location of the aminomethyl group relative to the methyl ester and the bromine atom on the benzene ring—is critical to its reactivity and its utility in forming complex target molecules.

This technical guide provides a comprehensive, field-proven strategy for the definitive structure elucidation of Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride. We will move beyond a simple checklist of techniques and instead delve into the causality behind the experimental design, demonstrating how a multi-pronged analytical approach creates a self-validating system for absolute structural confirmation. This document is intended for researchers, analytical scientists, and drug development professionals who require not just data, but verified, trustworthy molecular intelligence.

The Core Strategy: An Orthogonal, Multi-Technique Approach

A single analytical technique is rarely sufficient for the unambiguous elucidation of a novel or key small molecule. Each method provides a unique piece of the structural puzzle, and their combined, orthogonal data streams are essential for building a robust and irrefutable structural model.[1][2] Our approach is sequential and logical: we first determine the mass and elemental formula, then identify the functional groups present, and finally, assemble the precise atomic connectivity.

Caption: Key HMBC correlations confirming molecular connectivity.

Synthesis of Evidence and Final Conclusion

The definitive structure of Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride is confirmed by the collective, self-validating evidence:

-

Mass Spectrometry established the correct molecular formula (C9H10BrNO2) through high-resolution mass measurement of the [M+H]+ ion and confirmed the presence of a single bromine atom via the characteristic A+2 isotopic pattern.

-

Infrared Spectroscopy verified the presence of all key functional groups: the ammonium salt, the aromatic ring, the C-Br bond, and, critically, the ester carbonyl at ~1720 cm-1.

-

NMR Spectroscopy provided the final, unambiguous proof of connectivity. 1D NMR identified all unique proton and carbon environments, while 2D NMR experiments (COSY, HSQC, and especially HMBC) mapped the atomic framework, confirming the 1,2,4-substitution pattern and the precise placement of the aminomethyl and methyl carboxylate groups.

This rigorous, multi-technique workflow ensures the highest level of scientific integrity and provides the trustworthy data essential for advancing drug development programs. By explaining the causality behind each experimental choice and integrating the orthogonal data streams, we move from a collection of spectra to a definitive molecular truth.

References

- Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality.

- RTI Laboratories. (n.d.). FTIR Analysis.

- AZoNetwork. (2021, August 31). Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics.

- Drug Discovery News. (2024, June 25). Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review.

- AZoNetwork. (2024, May 22). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics.

- Chemistry For Everyone. (2025, July 17). How Is NMR Used In Drug Discovery? [Video]. YouTube.

- Longdom Publishing. (n.d.). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis.

- News-Medical.Net. (2022, November 7). NMR spectrometry analysis for drug discovery and development.

- EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR).

- Intertek. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Analysis.

- Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results.

- Microbioz India. (2023, September 21). Exploring the Applications of NMR in Drug Discovery.

- Danaher Life Sciences. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development.

- Liu, Y., Romijn, E. P., Verniest, G., Laukens, K., & De Vijlder, T. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry, 121, 115686.

- Shimadzu Scientific Instruments. (n.d.). Small Molecule Analysis Compendium.

- Abacipharm. (n.d.). Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride.

- Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab.

- Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60.

Sources

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride (CAS Number: 1638487-45-2)

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery, the strategic value of novel chemical building blocks cannot be overstated. These molecular entities serve as the foundational keystones for constructing diverse libraries of bioactive compounds, ultimately paving the way for therapeutic breakthroughs. This guide is dedicated to the comprehensive technical understanding of Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride (CAS No. 1638487-45-2), a compound poised to be a significant tool for researchers, scientists, and drug development professionals. While direct literature on this specific hydrochloride salt is emerging, its structural attributes and the rich history of its parent scaffold, aminobenzoic acid, provide a robust framework for understanding its potential. This document moves beyond a simple recitation of data, offering instead a synthesized analysis grounded in chemical principles and medicinal chemistry insights to empower your research endeavors.

Section 1: Compound Identification and Physicochemical Properties

Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride is a substituted aromatic compound belonging to the class of aminobenzoic acid esters. The presence of a bromine atom, an aminomethyl group, and a methyl ester on the benzene ring offers multiple points for chemical modification, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Chemical Structure and Identifiers

-

IUPAC Name: methyl 2-(aminomethyl)-5-bromobenzoate;hydrochloride

-

CAS Number: 1638487-45-2

-

Molecular Formula: C₉H₁₁BrClNO₂[1]

-

Molecular Weight: 280.54 g/mol [1]

-

Canonical SMILES: COC(=O)C1=C(CN)C=C(C=C1)Br.Cl

Physicochemical Data

A summary of the available physicochemical properties for Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride is presented in Table 1. It is important to note that much of the experimental data, such as melting and boiling points, are not yet widely reported in the literature, a common characteristic of novel research chemicals.

| Property | Value | Source |

| Appearance | White powder | [2] |

| Purity | Typically ≥95% | [1] |

| Solubility | Not available | [1] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Storage | Store long-term in a cool, dry place | [1] |

Expert Insight: The hydrochloride salt form of this amine-containing compound is intentionally designed to enhance stability and improve handling characteristics. The salt is generally more crystalline and less prone to degradation than the corresponding free base. Researchers should anticipate good solubility in polar protic solvents like methanol and water, although empirical verification is essential.

Section 2: Synthesis and Manufacturing

While specific, peer-reviewed synthetic procedures for Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride are not extensively published, a logical and efficient synthetic pathway can be extrapolated from its immediate precursor, Methyl 2-amino-5-bromobenzoate (CAS: 52727-57-8). The transformation from an amino to an aminomethyl group is a common synthetic step in medicinal chemistry.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the commercially available Methyl 2-amino-5-bromobenzoate:

-

N-Phthaloyl Protection: The primary amino group of Methyl 2-amino-5-bromobenzoate is first protected, for example, with a phthaloyl group, to prevent side reactions in the subsequent reduction step.

-

Reduction of the Ester to the Alcohol, followed by Conversion to the Amine: A more direct and likely industrial approach would involve the reduction of a related nitrile or amide precursor. However, for a laboratory setting, a plausible route from the amino precursor is outlined below. A more direct conversion from the amino group to the aminomethyl group is less common. A more likely synthetic route would involve starting with a different precursor.

However, a more practical and commonly employed strategy for the synthesis of such a compound would likely start from 2-bromo-5-methylbenzoic acid, proceeding through bromination of the methyl group, followed by nucleophilic substitution with an amine source and subsequent esterification.

For the purpose of this guide, we will focus on the well-documented synthesis of the key precursor, Methyl 2-amino-5-bromobenzoate.

Experimental Protocol: Synthesis of Methyl 2-amino-5-bromobenzoate

This protocol is based on established methods for the bromination and esterification of anthranilic acid derivatives.[1]

Step 1: Bromination of 2-Aminobenzoic Acid

-

In a well-ventilated fume hood, dissolve 2-aminobenzoic acid in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

The product, 2-amino-5-bromobenzoic acid, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Fischer Esterification of 2-amino-5-bromobenzoic Acid

-

Suspend the dried 2-amino-5-bromobenzoic acid in methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2-amino-5-bromobenzoate.

-

Purify the crude product by recrystallization or column chromatography.

Proposed Conversion to Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride

A plausible, though not definitively published, laboratory-scale synthesis from the precursor would involve a reductive amination pathway or a related multi-step sequence.

Section 3: Applications in Research and Drug Discovery

The true utility of Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride lies in its potential as a versatile building block for the synthesis of novel compounds with therapeutic potential. Its applications can be inferred from the known biological activities of structurally related aminobenzoic acid derivatives.

Role as a Chemical Intermediate

The aminomethyl group provides a key point of diversification. It can readily undergo a variety of chemical transformations, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones to form substituted amines.

These transformations allow for the systematic exploration of the chemical space around the 2-(aminomethyl)-5-bromobenzoate scaffold, a fundamental practice in lead optimization during drug discovery.

Potential Therapeutic Areas

Derivatives of the closely related Methyl 2-amino-5-bromobenzoate have shown promise in several therapeutic areas, suggesting potential avenues of investigation for compounds derived from Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride.

-

Antibacterial Agents: Derivatives of Methyl 2-amino-5-bromobenzoate are known to inhibit PqsD, an enzyme involved in the quorum-sensing system of Pseudomonas aeruginosa.[3] This suggests that novel compounds synthesized from Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride could be explored for their antibacterial properties.

-

Antiviral Agents: The precursor has been used in the preparation of inhibitors of the Hepatitis C virus (HCV) NS5b RNA polymerase.[4] This highlights the potential of the aminobenzoic acid scaffold in the development of antiviral drugs.

Section 4: Safety, Handling, and Storage

As with any research chemical, proper safety precautions must be observed when handling Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Section 5: Conclusion and Future Outlook

Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride represents a promising, albeit currently under-documented, building block for medicinal chemistry and drug discovery. Its value lies in the strategic placement of reactive functional groups on a privileged aromatic scaffold. While direct biological data is scarce, the demonstrated utility of its precursor, Methyl 2-amino-5-bromobenzoate, in the development of antibacterial, antiviral, and enzyme-inhibiting compounds provides a strong rationale for its exploration.

Future research efforts should focus on the development and publication of robust synthetic protocols for this compound, as well as the systematic synthesis and biological evaluation of derivative libraries. Such studies will be instrumental in fully elucidating the potential of Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride as a valuable tool in the quest for novel therapeutics.

References

- Yamaoka, N., et al. (2011). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. Chemical & Pharmaceutical Bulletin, 59(2), 215-224.

-

AbacipharmTech. (n.d.). Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride. Retrieved from [Link]

- MDPI. (2023).

-

Otto Chemie Pvt. Ltd. (n.d.). Methyl 2-amino-5-bromobenzoate, 98%. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. Pharma Compass.

-

PubChem. (n.d.). Methyl 5-amino-2-bromobenzoate. Retrieved from [Link]

- Durcik, M., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(31), 19866-19876.

- Doak, B. C., et al. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. ACS Medicinal Chemistry Letters, 12(2), 194-200.

- Wang, S., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 243, 114772.

Sources

Synthesis of Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride

An In-Depth Technical Guide to the

Introduction

Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride is a key building block in modern medicinal chemistry and drug development. Its bifunctional nature, featuring a primary amine and a methyl ester on a substituted benzene ring, makes it a versatile intermediate for the synthesis of a wide range of complex molecules, including heterocyclic compounds and other pharmacologically active agents. This guide provides a comprehensive, scientifically grounded overview of a robust and reliable synthetic pathway to this valuable compound, designed for researchers, chemists, and professionals in the pharmaceutical industry. The narrative emphasizes the mechanistic rationale behind the chosen reactions and provides detailed, actionable protocols.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a multi-step approach starting from a commercially available or readily synthesized precursor. The primary amine can be installed via a protected nitrogen equivalent to prevent unwanted side reactions, and the hydrochloride salt is formed in the final step.

Our strategy hinges on a three-step sequence:

-

Benzylic Bromination: Introduction of a bromine atom at the benzylic position of a methyl group ortho to the ester. This activates the position for subsequent nucleophilic substitution.

-

Gabriel Synthesis: A classic and highly effective method for converting the benzylic bromide into a primary amine using phthalimide. This method is chosen for its exceptional ability to prevent the over-alkylation that often plagues other amination methods.[1][2][3]

-

Hydrochloride Salt Formation: Conversion of the resulting primary amine to its hydrochloride salt to enhance stability, crystallinity, and ease of handling.[4][5]

This pathway is selected for its high yields, selectivity, and the use of well-established, reliable chemical transformations.

Overall Synthetic Workflow

The complete synthesis is a sequential transformation starting from Methyl 5-bromo-2-methylbenzoate.

Caption: Overall three-step synthetic pathway.

Step 1: Benzylic Bromination of Methyl 5-bromo-2-methylbenzoate

Mechanistic Rationale

The first step involves the selective bromination of the benzylic methyl group. Direct bromination with Br₂ is often unselective and can lead to unwanted aromatic ring bromination.[6] Therefore, N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[6][7] The reaction proceeds via a free-radical mechanism, initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or light.[8] The key advantage of NBS is that it maintains a very low concentration of elemental bromine (Br₂) in the reaction mixture, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring.[7][9] The benzylic radical intermediate is particularly stable due to resonance delocalization with the benzene ring, further ensuring the regioselectivity of the reaction.[9]

Caption: Free-radical mechanism of benzylic bromination with NBS.

Experimental Protocol

-

To a solution of Methyl 5-bromo-2-methylbenzoate (1.0 eq) in anhydrous carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq).

-

Add a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).

-

Heat the mixture to reflux (approx. 77°C) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

-

Concentrate the filtrate under reduced pressure to yield the crude Methyl 5-bromo-2-(bromomethyl)benzoate.

-

The crude product can often be used directly in the next step or purified by recrystallization from a solvent mixture like diethyl ether/hexane.[10]

| Reagent | Molar Eq. | Purpose |

| Methyl 5-bromo-2-methylbenzoate | 1.0 | Starting Material |

| N-Bromosuccinimide (NBS) | 1.1 | Brominating Agent |

| AIBN | 0.05 | Radical Initiator |

| Carbon Tetrachloride (CCl₄) | - | Anhydrous Solvent |

Step 2: Gabriel Synthesis of Primary Amine

Mechanistic Rationale

The Gabriel synthesis is a robust method for preparing primary amines from primary alkyl halides.[2] It utilizes the phthalimide anion as an ammonia surrogate.[3] The process occurs in two main stages:

-

N-Alkylation: Potassium phthalimide, a potent nucleophile, attacks the electrophilic benzylic carbon of Methyl 5-bromo-2-(bromomethyl)benzoate in a classic Sₙ2 reaction.[3] This forms a stable N-alkylated phthalimide intermediate. A key advantage here is that the nitrogen atom of the resulting intermediate is no longer nucleophilic due to the electron-withdrawing effects of the two adjacent carbonyl groups, thus preventing any further alkylation.[11] Polar aprotic solvents like dimethylformamide (DMF) are ideal for this Sₙ2 step.[12][13]

-

Hydrazinolysis: The N-alkyl phthalimide is then cleaved to release the primary amine. While acidic or basic hydrolysis can be used, the Ing-Manske procedure, which uses hydrazine hydrate (NH₂NH₂·H₂O), is often preferred because it proceeds under milder, neutral conditions.[14] Hydrazine acts as a strong nucleophile, attacking the carbonyl carbons of the phthalimide ring, leading to the formation of a stable cyclic phthalhydrazide byproduct and liberating the desired primary amine.[12][15]

Caption: Mechanism of the Gabriel Synthesis.

Experimental Protocol

-

Dissolve Methyl 5-bromo-2-(bromomethyl)benzoate (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add potassium phthalimide (1.05 eq) to the solution.

-

Heat the mixture to 80-90°C and stir for 2-4 hours under an inert atmosphere. Monitor the reaction by TLC until the starting bromide is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-water to precipitate the N-alkylated phthalimide intermediate.

-

Filter the solid, wash thoroughly with water, and dry under vacuum.

-

Suspend the dried intermediate in ethanol (EtOH).

-

Add hydrazine hydrate (5.0 eq) to the suspension.

-

Heat the mixture to reflux. A thick precipitate of phthalhydrazide will form. The reaction is typically complete in 2-4 hours.

-

Cool the mixture to room temperature and acidify with concentrated HCl to dissolve the desired amine product and ensure complete precipitation of the phthalhydrazide.

-

Filter off the phthalhydrazide solid and wash it with cold ethanol.

-

Concentrate the filtrate under reduced pressure. The residue contains the crude amine, which will be converted to the hydrochloride salt in the next step.

| Reagent | Molar Eq. | Purpose |

| Intermediate from Step 1 | 1.0 | Electrophile |

| Potassium Phthalimide | 1.05 | Nucleophile (Amine Surrogate) |

| Hydrazine Hydrate | 5.0 | Cleavage Reagent |

| DMF | - | Polar Aprotic Solvent for Sₙ2 |

| Ethanol | - | Solvent for Hydrazinolysis |

Step 3: Formation of the Hydrochloride Salt

Mechanistic Rationale

The final step is the conversion of the free amine into its hydrochloride salt. This is a simple acid-base reaction where the lone pair of electrons on the basic nitrogen atom of the amine accepts a proton from hydrochloric acid (HCl).[16] The resulting ammonium salt is an ionic compound.[4][16] This conversion is highly desirable in drug development for several reasons:

-

Stability: Salts are generally more stable and less prone to degradation than their free base counterparts.

-

Handling: They are often crystalline solids that are easier to purify, weigh, and handle.

-

Solubility: Hydrochloride salts of amines are typically more soluble in water and protic solvents, which can be advantageous for formulation and bioavailability.[5]

Experimental Protocol

-

Take the crude Methyl 2-(aminomethyl)-5-bromobenzoate residue from the previous step and dissolve it in a minimal amount of a suitable solvent, such as diethyl ether (Et₂O) or ethyl acetate.

-

Cool the solution in an ice bath (0°C).

-

Slowly add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane or ethereal HCl) dropwise with stirring.[17]

-

The hydrochloride salt will precipitate out of the solution as a white or off-white solid.

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities.

-

Dry the product under vacuum to yield pure Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride.

| Reagent | Purpose |

| Methyl 2-(aminomethyl)-5-bromobenzoate | Free Base |

| Hydrochloric Acid (in Dioxane/Ether) | Proton Source for Salt Formation |

| Diethyl Ether / Ethyl Acetate | Solvent for Precipitation |

Safety and Handling

-

N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use only in a fume hood and avoid inhalation or skin contact. Consider replacing with a safer solvent like acetonitrile if feasible for the specific substrate.

-

Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a fume hood, using appropriate PPE.

-

Hydrochloric Acid (HCl): Highly corrosive. Handle with care, ensuring adequate ventilation and PPE.

Conclusion

The described three-step synthesis provides a reliable and scalable route to Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride. By employing a selective benzylic bromination with NBS followed by a clean Gabriel synthesis for amination, this pathway effectively avoids common pitfalls like over-alkylation and unwanted side reactions. The final conversion to the hydrochloride salt yields a stable, crystalline product suitable for further use in pharmaceutical research and development. This guide offers a robust framework, grounded in established chemical principles, for the successful synthesis of this important chemical intermediate.

References

-

NROChemistry. Gabriel Synthesis: Mechanism & Examples. Available from: [Link]

-

Patsnap Eureka. (2025). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Available from: [Link]

-

University of Calgary. Ch22: Gabriel synthesis of RNH2. Available from: [Link]

-

The Organic Chemistry Tutor. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. YouTube. Available from: [Link]

-

BYJU'S. What is Gabriel Phthalimide Synthesis Reaction?. Available from: [Link]

-

OrgoSolver. Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). Available from: [Link]

-

Chemistry Steps. Benzylic Bromination. Available from: [Link]

-

Organic Chemistry Portal. Gabriel Synthesis. Available from: [Link]

-

JoVE. (2025). Preparation of 1° Amines: Gabriel Synthesis. Available from: [Link]

-

Chem Help ASAP. (2022). Amine and HCl - salt formation reaction. YouTube. Available from: [Link]

-

Oxford Reference. Amine salts. Available from: [Link]

-

J-Stage. (2020). Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. Journal of Pharmaceutical Science and Technology, Japan. Available from: [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available from: [Link]

-

Master Organic Chemistry. (2025). The Gabriel Synthesis. Available from: [Link]

-

ACS Publications. The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society. Available from: [Link]

-

Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. Available from: [Link]

-

Wikipedia. N-Bromosuccinimide. Available from: [Link]

-

ResearchGate. (2022). How to deprotect phthalimide group to amine?. Available from: [Link]

-

Chem-Station. (2014). Gabriel Amine Synthesis. Available from: [Link]

-

Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available from: [Link]

-

ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Available from: [Link]

-

PrepChem.com. Synthesis of Methyl-2-bromomethylbenzoate. Available from: [Link]

-

LookChem. Methyl 2-(aMinoMethyl)-5-broMobenzoate hydrochloride CAS NO.1638487-45-2. Available from: [Link]

- Google Patents. US10392364B2 - Process for synthesis of lenalidomide.

-

PubChem. Methyl 5-bromo-2-(bromomethyl)benzoate. Available from: [Link]

- Google Patents. CN102850221A - Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester.

Sources

- 1. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]

- 2. byjus.com [byjus.com]

- 3. orgosolver.com [orgosolver.com]

- 4. oxfordreference.com [oxfordreference.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 9. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 10. prepchem.com [prepchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 14. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. Video: Preparation of 1° Amines: Gabriel Synthesis [jove.com]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Putative Mechanism of Action of Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the mechanism of action of Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride. Currently, there is a notable absence of published scientific literature detailing the specific biological targets and pharmacological effects of this compound. However, its chemical structure, featuring a γ-aminobutyric acid (GABA)-like aminomethyl moiety attached to a substituted benzene ring, provides a strong rationale for proposing a hypothetical mechanism centered on the modulation of the GABAergic system. This guide, therefore, puts forth a scientifically grounded hypothesis that Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride may function as a modulator of GABA receptors or transporters. We will delve into the components of the GABAergic system, propose potential molecular interactions, and provide a comprehensive roadmap of experimental protocols to validate this hypothesis. This document is intended to serve as a foundational resource for initiating research into the pharmacological profile of this compound.

Introduction to Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride

Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride is a small organic molecule with the following chemical structure:

Chemical Structure:

-

IUPAC Name: methyl 2-(aminomethyl)-5-bromobenzoate;hydrochloride

-

CAS Number: 1638487-45-2

-

Molecular Formula: C₉H₁₁BrClNO₂

-

Molecular Weight: 280.55 g/mol

The key structural features that inform its potential biological activity are:

-

A substituted aminomethyl group: This is reminiscent of the amino acid neurotransmitter GABA, suggesting a possible interaction with GABAergic proteins.

-

A benzene ring with a bromine substituent: This lipophilic group may influence the molecule's ability to cross cell membranes, including the blood-brain barrier, and could contribute to its binding affinity for target proteins.

-

A methyl ester group: This group can affect the molecule's solubility and metabolic stability.

Given these features, a primary hypothesis is that Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride acts as a GABA analogue, potentially interacting with key components of the GABAergic signaling pathway.

The GABAergic System: A Primer for Drug Discovery

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mature central nervous system (CNS).[1][2] It plays a crucial role in regulating neuronal excitability and maintaining the balance between excitation and inhibition.[1][3] Dysregulation of the GABAergic system is implicated in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety, depression, and sleep disorders.[1][4]

The main components of the GABAergic system are:

-

GABA Synthesis and Release: GABA is synthesized from glutamate by the enzyme glutamic acid decarboxylase (GAD).[5][6] It is then packaged into synaptic vesicles and released into the synaptic cleft upon neuronal depolarization.[5]

-

GABA Receptors: These are the primary targets for GABA and are broadly classified into two main types:

-

GABA-A Receptors: These are ligand-gated ion channels that are permeable to chloride ions (Cl⁻).[7][8] Upon GABA binding, the channel opens, leading to an influx of Cl⁻ and hyperpolarization of the postsynaptic neuron, thus inhibiting its firing.[7][8] They are pentameric structures composed of various subunits (α, β, γ, δ, ε, θ, π, ρ), with the specific subunit composition determining the receptor's pharmacological properties.[9][10]

-

GABA-B Receptors: These are G-protein coupled receptors (GPCRs) that mediate slower and more prolonged inhibitory effects.[6][9] They are heterodimers of GABA-B1 and GABA-B2 subunits.[5] Presynaptically, they inhibit neurotransmitter release by reducing calcium (Ca²⁺) influx, while postsynaptically, they cause hyperpolarization by activating potassium (K⁺) channels.[5][9]

-

-

GABA Transporters (GATs): These are sodium (Na⁺) and chloride (Cl⁻)-dependent transporters that remove GABA from the synaptic cleft, thereby terminating its action.[11][12] There are four main subtypes: GAT1, GAT2, GAT3, and BGT1. Inhibition of GATs leads to increased extracellular GABA concentrations and enhanced GABAergic signaling.[4][13]

A Hypothetical Mechanism of Action for Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride

Based on its structural similarity to GABA, we propose that Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride modulates the GABAergic system. This could occur through one or more of the following mechanisms:

Direct GABA Receptor Agonism or Antagonism

The compound could directly bind to and activate (agonism) or block (antagonism) GABA-A or GABA-B receptors.

-

As a GABA-A Receptor Agonist: It would mimic the action of GABA, opening the Cl⁻ channel and causing neuronal inhibition. This could lead to sedative, anxiolytic, or anticonvulsant effects.

-

As a GABA-B Receptor Agonist: It would activate GABA-B receptors, leading to pre- and postsynaptic inhibition. This could result in muscle relaxant or analgesic effects.

-

As a GABA Receptor Antagonist: It would block the effects of GABA, potentially leading to pro-convulsant or stimulant effects.

Allosteric Modulation of GABA-A Receptors

Instead of binding to the GABA binding site (the orthosteric site), the compound could bind to a different site on the GABA-A receptor (an allosteric site). This could positively or negatively modulate the effect of GABA. Benzodiazepines and barbiturates are classic examples of positive allosteric modulators of GABA-A receptors.

Inhibition of GABA Transporters (GATs)

The compound could block the reuptake of GABA from the synaptic cleft by inhibiting one or more of the GABA transporters.[12] This would increase the concentration and duration of GABA in the synapse, enhancing inhibitory neurotransmission.[4] Tiagabine is a clinically used anticonvulsant that acts as a selective GAT1 inhibitor.[11][13]

The following diagram illustrates these potential points of interaction within a GABAergic synapse.

Caption: Potential interaction points of Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride in a GABAergic synapse.

Experimental Validation Strategy

To investigate the proposed mechanism of action, a systematic, multi-tiered experimental approach is required.

In Vitro Assays

These assays determine if the compound binds directly to GABA receptors.

Objective: To assess the binding affinity of Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride to GABA-A and GABA-B receptors.

Protocol: GABA-A Receptor Binding Assay [14][15][16]

-

Membrane Preparation: Homogenize rat or mouse brain tissue in a suitable buffer (e.g., 0.32 M sucrose) and prepare a crude membrane fraction by differential centrifugation.[16]

-

Assay Setup: In a 96-well plate, incubate the brain membranes with a specific radioligand for the GABA-A receptor (e.g., [³H]muscimol or [³H]gabazine) and varying concentrations of the test compound.

-

Incubation: Incubate at 4°C for a defined period (e.g., 45-60 minutes) to reach equilibrium.[16]

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant).

Protocol: GABA-B Receptor Binding Assay [15][17]

-

Membrane Preparation: Similar to the GABA-A receptor assay, prepare brain membranes.

-

Assay Setup: Use a specific GABA-B receptor radioligand, such as [³H]CGP54626.[17]

-

Incubation, Termination, and Quantification: Follow similar steps as for the GABA-A receptor assay.

-

Data Analysis: Calculate IC₅₀ and Ki values.

Table 1: Radioligand Binding Assay Parameters

| Parameter | GABA-A Receptor Assay | GABA-B Receptor Assay |

| Radioligand | [³H]muscimol or [³H]gabazine | [³H]CGP54626 |

| Non-specific Binding | High concentration of unlabeled GABA | High concentration of unlabeled baclofen |

| Incubation Time | 45-60 minutes at 4°C | 60-90 minutes at room temperature |

| Wash Buffer | Tris-HCl | HEPES with NaCl and BSA |

These assays determine if the compound has a functional effect on the receptors (i.e., agonist, antagonist, or modulator).

Objective: To characterize the functional activity of the compound at GABA-A and GABA-B receptors.

Protocol: GABA-A Receptor Functional Assay (FLIPR Membrane Potential Assay) [18]

-

Cell Culture: Use a stable cell line expressing recombinant human GABA-A receptors (e.g., HEK293 cells).

-

Dye Loading: Load the cells with a membrane potential-sensitive fluorescent dye.

-

Assay: Use a Fluorescent Imaging Plate Reader (FLIPR) to measure changes in fluorescence upon addition of the test compound.

-

Agonist mode: Add the compound alone and measure the change in fluorescence.

-

Antagonist mode: Pre-incubate with the compound and then add a known GABA-A agonist (e.g., GABA) to see if the response is blocked.

-

Modulator mode: Add the compound in the presence of a sub-maximal concentration of GABA to see if the response is enhanced or diminished.

-

-

Data Analysis: Generate concentration-response curves and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists/modulators) values.

Protocol: GABA-B Receptor Functional Assay (cAMP Assay) [5]

-

Cell Culture: Use a stable cell line expressing recombinant human GABA-B receptors (e.g., CHO cells).

-

Assay Principle: GABA-B receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[5]

-

Assay: Pre-treat the cells with forskolin (to stimulate cAMP production) and then add the test compound.

-

Quantification: Measure the levels of cAMP using a suitable detection kit (e.g., HTRF or ELISA).

-

Data Analysis: Determine the effect of the compound on forskolin-stimulated cAMP levels to identify agonist or antagonist activity.

Objective: To determine if the compound inhibits the uptake of GABA by GATs.

Protocol: [³H]GABA Uptake Assay [11][13]

-

Cell Culture or Synaptosomes: Use cell lines expressing specific GAT subtypes or purified synaptosomes from brain tissue.

-

Assay: Incubate the cells/synaptosomes with [³H]GABA in the presence of varying concentrations of the test compound.

-

Termination: Stop the uptake by rapid filtration and washing with ice-cold buffer.

-

Quantification: Measure the amount of [³H]GABA taken up by the cells/synaptosomes using liquid scintillation counting.

-

Data Analysis: Calculate the IC₅₀ for the inhibition of GABA uptake.

Caption: A workflow for the in vitro characterization of Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride.

Ex Vivo and In Vivo Studies

If the in vitro assays yield positive results, further characterization can be performed using more complex systems.

-

Ex Vivo Electrophysiology: Techniques such as patch-clamp recordings in brain slices can be used to study the effect of the compound on synaptic transmission and neuronal excitability.

-

In Vivo Behavioral Models: The compound can be tested in animal models of epilepsy, anxiety, or pain to assess its therapeutic potential.[19] The choice of model will be guided by the in vitro pharmacological profile.

Data Interpretation and Future Directions

The results from the proposed experiments will provide a clear indication of whether Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride interacts with the GABAergic system.

-

If the compound shows affinity and functional activity at GABA receptors, future studies should focus on determining its subtype selectivity, as different GABA-A receptor subtypes mediate different physiological effects.[10]

-

If the compound inhibits GABA transporters, further studies should aim to identify its selectivity for the different GAT subtypes.

-

If the compound shows no activity in these assays, alternative mechanisms of action should be considered, such as interaction with other neurotransmitter systems or intracellular targets.

Conclusion

While the mechanism of action of Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride is not currently established, its chemical structure strongly suggests a potential role as a modulator of the GABAergic system. This guide provides a robust, hypothesis-driven framework for the systematic investigation of this compound's pharmacology. The proposed experimental cascade, from initial in vitro binding and functional assays to potential in vivo studies, offers a clear and scientifically rigorous path to elucidating its mechanism of action and therapeutic potential.

References

-

Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. (n.d.). PubMed. [Link]

-

Soudijn, W., & van Wijngaarden, I. (2000). The GABA transporter and its inhibitors. PubMed. [Link]

-

Oti, B. O., et al. (2023). The GABAergic System: An Overview of Physiology, Physiopathology and Therapeutics. Cureus. [Link]

-

Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. PubMed Central. [Link]

-

GABA receptor. (n.d.). Wikipedia. [Link]

-

Xiong, W., et al. (2005). A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. PubMed. [Link]

-

Christensen, J. K., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS One. [Link]

-

Christensen, J. K., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PubMed Central. [Link]

-

What are GAT1 inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

-

Soudijn, W., & van Wijngaarden, I. (2000). The GABA Transporter and its Inhibitors. Bentham Science. [Link]

-

GABAergic System. (n.d.). Area Sustainability. [Link]

-

GABA reuptake inhibitor. (n.d.). Wikipedia. [Link]

-

GABAA receptor subtypes and their functions. (n.d.). ResearchGate. [Link]

-

Components of the GABAergic signaling and their functioning in the... (n.d.). ResearchGate. [Link]

-

Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

-

Pin, J. P., & Bettler, B. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. PubMed Central. [Link]

-

GABA. (n.d.). PDSP. [Link]

-

GABAergic Synapse Pathway. (n.d.). Creative Diagnostics. [Link]

-

GABA. (n.d.). Wikipedia. [Link]

-

Hleihil, M., et al. (2025). GABA Receptor. StatPearls - NCBI Bookshelf. [Link]

-

GABA transporter. (n.d.). Wikipedia. [Link]

-

GABAA receptors. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Lukow, P. B., et al. (2021). Cellular and molecular signatures of in vivo GABAergic neurotransmission in the human brain. bioRxiv. [Link]

-

Zhang, H., et al. (2025). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. [Link]

-

Lukow, P. B., et al. (2022). Cellular and molecular signatures of in vivo imaging measures of GABAergic neurotransmission in the human brain. PubMed. [Link]

-

Lukow, P. B., et al. (2021). Cellular and molecular signatures of in vivo GABAergic neurotransmission in the human brain. bioRxiv. [Link]

-

Cellular and molecular signatures of in vivo imaging measures of GABAergic neurotransmission in the human brain. (n.d.). OUCI. [Link]

-

Patrizi, A., et al. (2017). Modulation of GABAergic transmission in development and neurodevelopmental disorders: investigating physiology and pathology to gain therapeutic perspectives. Frontiers in Cellular Neuroscience. [Link]

-

Stjärndal, C., et al. (2013). Functional characterization of GABAA receptor-mediated modulation of cortical neuron network activity in microelectrode array recordings. PubMed Central. [Link]

Sources

- 1. graphyonline.com [graphyonline.com]

- 2. GABAergic System → Area → Sustainability [lifestyle.sustainability-directory.com]

- 3. GABA transporter - Wikipedia [en.wikipedia.org]

- 4. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. GABA receptor - Wikipedia [en.wikipedia.org]

- 8. GABA - Wikipedia [en.wikipedia.org]

- 9. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GABA<sub>A</sub> receptors | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PDSP - GABA [kidbdev.med.unc.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Modulation of GABAergic transmission in development and neurodevelopmental disorders: investigating physiology and pathology to gain therapeutic perspectives [frontiersin.org]

The Multifaceted Biological Landscape of Methyl 2-(aminomethyl)-5-bromobenzoate Derivatives: A Technical Guide for Drug Discovery

Foreword: The Strategic Value of a Privileged Scaffold

In the intricate tapestry of medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds"—structures that, through versatile and accessible chemical modification, can interact with a wide array of biological targets. Methyl 2-(aminomethyl)-5-bromobenzoate is unequivocally one such scaffold. Its inherent structural features—a reactive aminomethyl group, a modifiable ester, and a strategically placed bromine atom on a benzene ring—provide a rich canvas for the synthesis of diverse compound libraries. This guide delves into the significant biological activities demonstrated by derivatives of this scaffold, offering a technical exploration for researchers, scientists, and drug development professionals. We will move beyond a mere catalog of activities to dissect the underlying mechanisms, present validated experimental protocols, and provide a framework for future discovery.

Antimicrobial and Anti-Virulence Activity: A Multi-pronged Attack

The rise of antibiotic resistance necessitates novel strategies that extend beyond traditional bactericidal or bacteriostatic mechanisms. Derivatives of Methyl 2-(aminomethyl)-5-bromobenzoate have emerged as promising agents that not only inhibit bacterial growth but also disarm pathogens by targeting their virulence mechanisms.

Inhibition of Bacterial Quorum Sensing

A sophisticated strategy to combat bacterial infections is to disrupt their cell-to-cell communication system, known as quorum sensing (QS). In the opportunistic pathogen Pseudomonas aeruginosa, the QS system regulates the production of virulence factors and biofilm formation. Derivatives of Methyl 2-(aminomethyl)-5-bromobenzoate, particularly 2-benzamidobenzoic acids, have been identified as potent inhibitors of PqsD, a key enzyme in the P. aeruginosa QS pathway.[1]

Mechanism of Action: PqsD is essential for the synthesis of the signaling molecule 2-heptyl-4(1H)-quinolone (HHQ). Structural and biophysical studies have revealed that these inhibitors function not by competing with the substrate at the active site, but through an allosteric mechanism.[1] They bind to the acyl-coenzyme A (ACoA) channel, effectively blocking the entry of the anthraniloyl-CoA substrate into the active site, thus halting HHQ production.[1] This mode of inhibition has been validated through Surface Plasmon Resonance (SPR) and Saturation Transfer Difference (STD) NMR studies.[1]

Experimental Workflow: PqsD Inhibition Assay

Caption: Workflow for determining the IC50 of PqsD inhibitors.

Inhibition of Fatty Acid Synthesis

The bacterial fatty acid synthesis (FAS) pathway is a validated target for antibiotics. The same 2-benzamidobenzoic acid derivatives derived from Methyl 2-amino-5-bromobenzoate have also shown inhibitory activity against β-ketoacyl-acyl carrier protein synthase III (FabH), a critical enzyme in the initiation of the FAS cycle.[2] This suggests the potential for developing dual-action antibacterial agents that can simultaneously tackle virulence and bacterial viability.[1]

Data Summary: Inhibitory Activity of 2-Benzamidobenzoic Acid Derivatives

| Compound ID | Substituent (Anthranilic Acid Moiety) | PqsD IC₅₀ (µM)[1] | FabH Inhibition (%)[1] |

| 1a | 2-Fluorobenzoyl | 0.8 ± 0.1 | 75 |

| 1b | 3-Fluorobenzoyl | 1.5 ± 0.2 | 68 |

| 1c | 4-Fluorobenzoyl | 2.1 ± 0.3 | 55 |

| 1d | 2-Chlorobenzoyl | 0.5 ± 0.05 | 82 |

Note: This table presents a selection of representative data synthesized from available literature.

Anticancer Activity: Inducing Cell Death and Halting Proliferation

The structural versatility of the Methyl 2-(aminomethyl)-5-bromobenzoate scaffold has been extensively leveraged in the synthesis of novel anticancer agents. These derivatives often exhibit potent activity against a range of cancer cell lines through diverse mechanisms, including the induction of apoptosis and the inhibition of critical cell signaling pathways.[3][4]

Quinazolinone Derivatives as Signaling Pathway Inhibitors

Methyl 2-(aminomethyl)-5-bromobenzoate is a key starting material for the synthesis of quinazolinones, a class of heterocyclic compounds renowned for their pharmacological activities.[5] Many quinazolinone derivatives function as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), which are frequently dysregulated in cancer.[4][5]

Mechanism of Action: By targeting the ATP-binding site of kinases like EGFR or ALK, these compounds disrupt downstream signaling cascades, such as the PI3K/AKT pathway.[4] This inhibition leads to the arrest of the cell cycle (commonly at the G1 phase), suppression of proliferation, and ultimately, the induction of apoptosis.[4]

Signaling Pathway: ALK/PI3K/AKT Inhibition

Caption: Inhibition of the ALK/PI3K/AKT pathway by quinazolinone derivatives.

Bromophenol Hybrids and ROS-Mediated Apoptosis

The presence of the bromine atom in the scaffold is not merely a synthetic handle; it can be a key contributor to biological activity. Bromophenol hybrids, for instance, have demonstrated significant anticancer properties by inducing apoptosis through the generation of Reactive Oxygen Species (ROS).[3]

Mechanism of Action: These compounds can increase intracellular ROS levels, leading to oxidative stress. This stress triggers a cascade of events including the disruption of the mitochondrial membrane potential, downregulation of anti-apoptotic proteins like Bcl-2, and activation of executioner caspases (e.g., caspase-3) and PARP, culminating in programmed cell death.[3]

Protocol: Assessing Apoptosis via TUNEL Assay

-

Cell Culture and Treatment: Seed cancer cells (e.g., A549, MCF-7) onto sterile coverslips in a 24-well plate. Allow cells to adhere overnight. Treat cells with various concentrations of the test derivative for 24-48 hours. Include a vehicle-treated control.[6]

-

Fixation and Permeabilization: Wash cells with Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in sodium citrate for 2 minutes on ice.[6]

-

TUNEL Staining: Wash cells with PBS. Add the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and labeled dUTP) to the coverslips and incubate in a humidified chamber at 37°C for 60 minutes, protected from light.[6]

-

Counterstaining and Imaging: Wash the coverslips with PBS. Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Analysis: Visualize the slides using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nucleus, while all cell nuclei will be stained blue by DAPI. Quantify the percentage of TUNEL-positive cells to determine the apoptotic index.

Anti-inflammatory and Fibrinolytic Activity

Chronic inflammation is a hallmark of numerous diseases. Derivatives of the core scaffold have shown potential in modulating inflammatory responses and related physiological processes like fibrinolysis.

Anti-inflammatory Properties

Substituted amino acyl benzoates and related heterocyclic systems like benzothiazines have been reported to possess potent anti-inflammatory activity.[7][8][9]

Mechanism of Action: While varied, the mechanisms often involve the inhibition of key inflammatory mediators. This can include the suppression of pro-inflammatory cytokines (e.g., IL-1β, IL-6) and the inhibition of enzymes like cyclooxygenase (COX), which are responsible for prostaglandin synthesis.[9][10] Some derivatives may also modulate the activity of kinases involved in inflammatory signaling pathways.[9]

Protocol: Carrageenan-Induced Paw Edema Assay (In Vivo)

-

Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

-

Grouping and Dosing: Divide animals into groups: a control group (vehicle), a positive control group (e.g., Indomethacin), and test groups receiving different doses of the derivative orally or intraperitoneally.

-

Inflammation Induction: One hour after drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Edema Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point relative to the control group. This provides a quantitative measure of the compound's anti-inflammatory efficacy.[7]

Inhibition of Plasminogen Activator Inhibitor-1 (PAI-1)

Conclusion: A Scaffold of Continuing Promise

The derivatives of Methyl 2-(aminomethyl)-5-bromobenzoate represent a rich and diverse field of study for drug discovery professionals. The evidence compellingly demonstrates that this scaffold can be chemically tailored to yield potent and selective modulators of various biological targets. From disrupting bacterial communication and proliferation to inducing cancer cell apoptosis and mitigating inflammation, the therapeutic potential is vast. The key to unlocking this potential lies in a deep understanding of structure-activity relationships, a commitment to rigorous mechanistic validation, and the application of robust experimental protocols as outlined in this guide. The continued exploration of this privileged scaffold is not just an academic exercise; it is a promising pathway toward the development of next-generation therapeutics.

References

- Benchchem. (n.d.). Validating the Mechanism of Action for Methyl 2-amino-5-bromobenzoate-based Inhibitors: A Comparative Guide.

- PubMed. (n.d.). Anti-inflammatory activity of amino acyl benzoates.

- MedchemExpress.com. (n.d.). Methyl 2-amino-5-bromobenzoate | Biochemical Reagent.

- Sigma-Aldrich. (n.d.). Methyl 2-amino-5-bromobenzoate 96 52727-57-8.

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Quinazolinones from Methyl 2-Amino-5-Bromobenzoate.

- Journal of Research in Chemistry. (n.d.). Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review.

- PubMed. (2021). Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives.

- IJPPR. (2022). Synthesis and Pharmacological Evaluation of Benzothiazole Derivatives for Anti-Inflammatory Activity.

- Sigma-Aldrich. (2010). Synthesis and evaluation of some new substituted benzothiazepine and benzoxazepine derivatives as anticonvulsant agents.

- PubMed. (2004). Synthesis and pharmacological evaluation of newer substituted benzoxazepine derivatives as potent anticonvulsant agents.

- PubMed Central. (n.d.). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation.

- NIH. (n.d.). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one.

- ScienceDirect. (n.d.). Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids. Part II.

- Sigma-Aldrich. (n.d.). Methyl 2-amino-5-bromobenzoate 96 52727-57-8.

- Sigma-Aldrich. (n.d.). Methyl 2-amino-5-bromobenzoate 96 52727-57-8.

- MDPI. (n.d.). Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates.

- PubMed Central. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer.

- Medicine Science. (2022). Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2-[P-bromophenyl]-benzoxazole in breast cancer cell lines.

- PubMed Central. (n.d.). An Overview of Antimicrobial Properties of Different Classes of Phytochemicals.

- Benchchem. (n.d.). Comparative Analysis of 2-(Aminomethyl)-5-bromonaphthalene Derivatives and Analogs in Anticancer Research.

- Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives.

- ResearchGate. (2025). Antibacterial activity of 5-bromo substituted phenyl N-acylhydrazone derivatives with aromatic substitution at ortho- and para- directors as potential adjuvants.

- PubMed. (n.d.). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex.

- PubMed. (2023). Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches.